Boc-hArg
Description
Boc-hArg, or tert-butoxycarbonyl-protected N'-nitro-L-homoarginine (CAS: 28968-64-1), is a chemically modified amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a homoarginine backbone—a structural analog of arginine with an additional methylene group in its side chain—modified with a Boc (tert-butoxycarbonyl) protecting group at the α-amino position and a nitro group (-NO₂) at the N'-guanidino position . This dual functionalization enhances its stability during solid-phase peptide synthesis (SPPS) while enabling selective deprotection under controlled conditions. This compound is typically provided as a high-purity (>98%) solution (e.g., 10 mM) for research applications, ensuring reproducibility in experimental workflows .
Properties
Molecular Formula |
C12H24N4O4 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(2S)-6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H24N4O4/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15)/t8-/m0/s1 |
InChI Key |
RNJYCKOVJHNKQQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
Boc-hArg in Solid-Phase Peptide Synthesis (SPPS)
This compound is commonly employed in SPPS due to its stability and ease of deprotection. The Boc (tert-butyloxycarbonyl) group protects the amino group of arginine, allowing for selective coupling with other amino acids. This method is crucial for synthesizing peptides that require specific sequences and modifications.
Case Study: Synthesis of Bioactive Peptides
A study demonstrated the synthesis of a peptide with anti-cancer properties using this compound as a key building block. The peptide was synthesized via SPPS, where this compound was coupled with various amino acids to form a complex structure. The resultant peptide exhibited significant cytotoxic activity against cancer cell lines, highlighting the utility of this compound in developing therapeutic peptides .
Drug Development
Role in Therapeutic Peptides
This compound has been pivotal in developing therapeutic peptides that target specific receptors or pathways. Its incorporation into peptide sequences can enhance biological activity and specificity.
Case Study: GLP-1 Analogues
Research involving the modification of glucagon-like peptide-1 (GLP-1) analogues utilized this compound to improve receptor binding affinity and metabolic stability. The modified peptides showed enhanced insulinotropic effects, making them potential candidates for diabetes treatment .
Organic Synthesis
Use as a Building Block
This compound serves as an important precursor in synthesizing various bioactive compounds. Its ability to form stable intermediates allows chemists to explore diverse synthetic pathways.
Data Table: Comparison of Synthetic Routes Using this compound
Bioconjugation Techniques
Application in Bioconjugates
This compound is also used in bioconjugation strategies where it forms stable linkages with biomolecules, enhancing their therapeutic efficacy.
Case Study: Targeted Drug Delivery Systems
In targeted drug delivery systems, this compound was conjugated with nanoparticles to facilitate targeted delivery to cancer cells. The presence of arginine facilitated cellular uptake through specific receptor interactions, significantly improving the therapeutic index of the delivered drugs .
Research Trends and Future Directions
The applications of this compound are expanding with ongoing research focusing on:
- Enhanced Stability : Modifications to increase the stability of peptides containing this compound.
- Novel Therapeutics : Development of new therapeutic agents targeting diseases like cancer and diabetes.
- Sustainable Synthesis : Exploring green chemistry approaches for synthesizing compounds using this compound.
Chemical Reactions Analysis
Protection Reactions
Boc-hArg is synthesized through selective protection of L-arginine’s α-amino group using di-tert-butyl dicarbonate (Boc₂O).
Key conditions :
-
Chemoselectivity : Ionic liquids enable >95% mono-Boc protection even in substrates with multiple nucleophilic sites .
Example protocol :
-
Dissolve L-arginine in methanol/water (10:10:7 ratio) with TEA.
-
Slowly add Boc₂O (1.6 eq) at 0°C.
Deprotection Reactions
The Boc group is removed under acidic conditions, regenerating the free amine.
Critical notes :
-
TFA is preferred for rapid deprotection (<1 hr) but may require scavengers (e.g., thiophenol) to trap t-Bu⁺ .
-
Aqueous H₃PO₄ offers an eco-friendly alternative with compatibility for sensitive groups .
Side Reactions and Mitigation
Stability Profile
This compound demonstrates:
-
Thermal stability : Decomposes at >180°C (TGA data)
-
pH stability : Stable at pH 3–9 (24 hrs, 25°C)
-
Light sensitivity : Degrades by 8% under UV light (48 hrs)
Comparison with Similar Compounds
Boc-Arg (Boc-Protected Arginine)
Structural Differences :
- Boc-Arg lacks the additional methylene group in the side chain and the N'-nitro modification present in Boc-hArg.
- Molecular Weight : this compound (C₁₃H₂₆N₄O₆) has a higher molecular weight (~358.37 g/mol) compared to Boc-Arg (C₁₂H₂₄N₄O₅, ~304.34 g/mol) due to the extended side chain and nitro group.
Physicochemical Properties :
- Solubility : this compound’s extended hydrophobic side chain reduces aqueous solubility compared to Boc-Arg, which is critical in SPPS where solubility in organic solvents (e.g., DMF) is prioritized.
- Reactivity : The nitro group in this compound introduces unique electrophilic properties, enabling applications in photoaffinity labeling or targeted covalent binding, unlike standard Boc-Arg .
Homoarginine (Without Boc/Nitro Protection)
Structural Differences :
- Homoarginine lacks the Boc and nitro groups, featuring a free α-amino and unmodified guanidino group.
Physicochemical Properties :
- Stability : Unprotected homoarginine is prone to side reactions during peptide synthesis, necessitating protective groups like Boc for stability.
- Solubility : The absence of the nitro group increases hydrophilicity, making homoarginine more soluble in aqueous buffers than this compound .
Functional Comparison with Nitroarginine Derivatives
Nω-Nitro-L-Arginine (L-NNA)
Functional Differences :
- L-NNA is a nitric oxide synthase (NOS) inhibitor but lacks the Boc protection and homoarginine backbone.
- Bioactivity: this compound’s nitro group may confer similar NOS inhibitory effects, but its extended side chain could alter binding kinetics compared to L-NNA .
Data Tables
Table 1: Physicochemical Properties of this compound and Analogs
| Compound | Molecular Weight (g/mol) | Solubility (10 mM) | Key Functional Groups |
|---|---|---|---|
| This compound | 358.37 | DMSO, DMF | Boc, -NO₂, homoarginine |
| Boc-Arg | 304.34 | DMF, THF | Boc, arginine |
| Homoarginine | 188.21 | Water, buffers | Free α-amino, guanidino |
| L-NNA | 219.20 | Water, DMSO | Nω-nitro, arginine |
Research Findings and Implications
- Synthetic Utility : this compound’s Boc and nitro groups enable orthogonal deprotection strategies, allowing sequential modification in multi-step syntheses .
- Biological Relevance : The nitro group may mimic post-translational modifications (e.g., nitration) in peptides, facilitating studies on oxidative stress pathways .
- Limitations : Reduced aqueous solubility compared to unprotected analogs may limit in vivo applications without formulation optimization .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Boc-hArg with high purity, and how can reproducibility be ensured?
- Methodological Answer : The synthesis of this compound typically involves tert-butoxycarbonyl (Boc) protection of the α-amino group of homoarginine (hArg) under anhydrous conditions. A standard protocol includes:
- Step 1 : Dissolve hArg in a mixture of dioxane and water, followed by Boc-OSu (succinimidyl carbonate) addition under basic conditions (pH 8–9).
- Step 2 : Purify via column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization.
- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and structural integrity via H/C NMR (e.g., Boc group protons at δ 1.3–1.5 ppm).
- Reproducibility : Document solvent ratios, reaction times, and temperature explicitly, adhering to guidelines for experimental transparency .
Q. What storage conditions are optimal for maintaining this compound stability in long-term studies?
- Methodological Answer :
- Storage : Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic/basic vapors.
- Stability Monitoring : Conduct periodic TLC or HPLC checks (every 6 months) to detect degradation products. Pre-weighed aliquots in sealed vials minimize freeze-thaw cycles .
Q. Which analytical techniques are critical for confirming this compound’s structural identity and purity?
- Methodological Answer :
- Primary Techniques :
- NMR Spectroscopy : Identify Boc-protection (δ 1.3–1.5 ppm for tert-butyl group) and hArg backbone protons (e.g., guanidino protons at δ 6.5–7.5 ppm).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H] for this compound: CHNO, theoretical m/z 298.16).
- Purity Assessment : HPLC with UV detection (210–220 nm) to quantify impurities (<2% threshold) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reactivity reported across peptide coupling studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Solvent Systems : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency vs. dichloromethane.
- Activating Agents : Compare HOBt/DIC vs. PyBOP for carbodiimide-mediated couplings.
- Side Reactions : Monitor for guanidino group side reactions (e.g., acylation) via LC-MS.
- Resolution : Perform controlled replicate experiments under standardized conditions, reporting deviations in supplementary data .
Q. What strategies optimize this compound’s incorporation into solid-phase peptide synthesis (SPPS) with minimal side-chain interference?
- Methodological Answer :
- Deprotection Optimization : Use TFA/water (95:5) for Boc removal while preserving the hArg side chain.
- Coupling Efficiency : Employ double couplings with 2–4x molar excess of this compound in DMF.
- Monitoring : Use Kaiser test or FT-IR for real-time amine detection.
- Troubleshooting : If truncation peptides dominate, evaluate resin swelling or steric hindrance .
Q. How should researchers design experiments to evaluate this compound’s role in modulating peptide bioactivity?
- Methodological Answer :
- Hypothesis Testing : Compare bioactivity (e.g., receptor binding, antimicrobial assays) of peptides synthesized with this compound vs. unprotected hArg.
- Controls : Include negative controls (scrambled sequences) and positive controls (known bioactive peptides).
- Data Triangulation : Combine SPR (surface plasmon resonance) for binding kinetics, circular dichroism for secondary structure, and in vitro cell assays for functional validation.
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
